Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and quinoxaline ring system with an ethyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,2-a]quinoxaline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate. This reaction is induced by visible light in the presence of an iridium catalyst and phenyliodine (III) dicyclohexanecarboxylate . Another method involves the cyclization of quinoxaline derivatives using trifluoromethanesulfonic anhydride and 2-fluoropyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include functionalized derivatives of this compound, such as amino, hydroxyl, and halogenated compounds .
Scientific Research Applications
Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of agricultural fungicides.
Mechanism of Action
The mechanism of action of ethyl imidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to disrupt hyphal differentiation, spore germination, and germ tube growth in fungi . In cancer cells, it may inhibit specific kinases and receptors, leading to apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate can be compared with other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxalines: These compounds have a different ring fusion pattern and exhibit distinct biological activities.
Imidazo[1,2-a]pyridines: These compounds have a pyridine ring instead of a quinoxaline ring and are known for their antituberculosis activity.
Imidazo[1,2-a]quinazolines: These compounds have a quinazoline ring and are used in the development of anticancer agents.
This compound is unique due to its specific ring structure and the presence of an ethyl ester group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl imidazo[1,2-a]quinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)10-8-16-11-6-4-3-5-9(11)14-7-12(16)15-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZALKINSDJRCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=CC=CC=C3N=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530248 | |
Record name | Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76013-27-9 | |
Record name | Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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